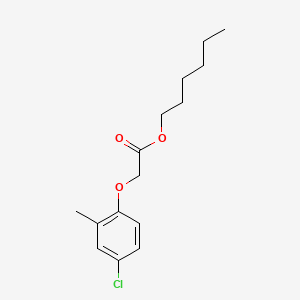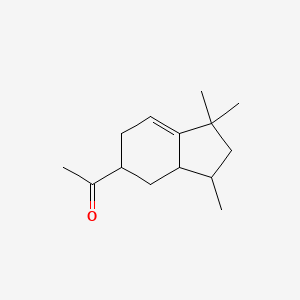
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a quinazoline core with dichloro and sulphonate functional groups. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by chlorination and sulphonation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.
科学的研究の応用
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death, or it may interfere with cancer cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
Sodium dichloroisocyanurate: Used as a disinfectant and sanitizer.
Tetralin: Used as a solvent and in the production of synthetic resins.
1,3-Dichloro-1,3,5-triazine-2,4,6-trione: Used in the synthesis of herbicides and disinfectants.
Uniqueness
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate is unique due to its specific quinazoline core structure and the presence of both dichloro and sulphonate groups. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.
特性
CAS番号 |
78278-06-5 |
|---|---|
分子式 |
C8H3Cl2N2NaO5S |
分子量 |
333.08 g/mol |
IUPAC名 |
sodium;1,3-dichloro-2,4-dioxoquinazoline-6-sulfonate |
InChI |
InChI=1S/C8H4Cl2N2O5S.Na/c9-11-6-2-1-4(18(15,16)17)3-5(6)7(13)12(10)8(11)14;/h1-3H,(H,15,16,17);/q;+1/p-1 |
InChIキー |
SJDGLZCXJZAMFS-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)N(C(=O)N2Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



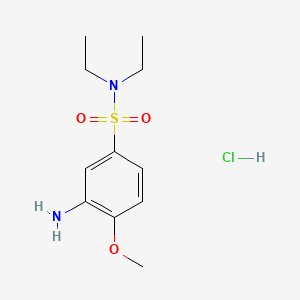
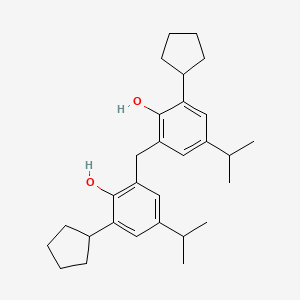

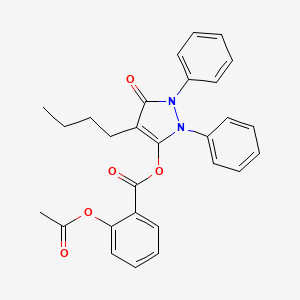
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
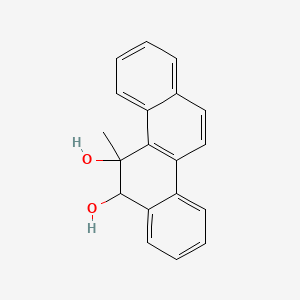
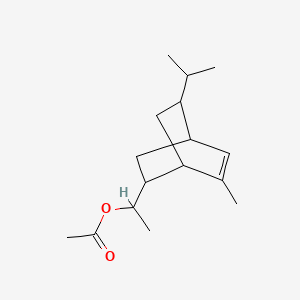
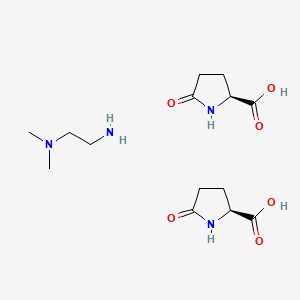

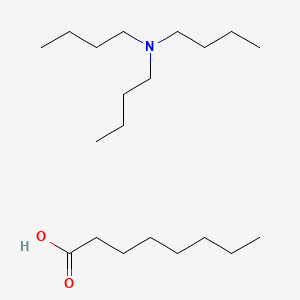
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
